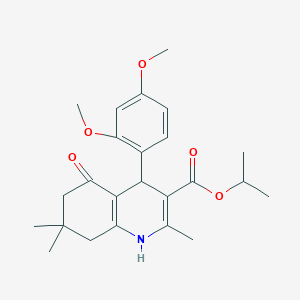

Isopropyl 4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Isopropyl 4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core substituted with a 2,4-dimethoxyphenyl group at position 4 and an isopropyl ester at position 2. The compound belongs to the 1,4-dihydropyridine (1,4-DHP) family, known for diverse pharmacological activities, including calcium channel modulation, antioxidant properties, and antimicrobial effects . Its structural complexity arises from the fused cyclohexenone and dihydropyridine rings, with methoxy and methyl substituents influencing electronic and steric properties.

Properties

IUPAC Name |

propan-2-yl 4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO5/c1-13(2)30-23(27)20-14(3)25-17-11-24(4,5)12-18(26)22(17)21(20)16-9-8-15(28-6)10-19(16)29-7/h8-10,13,21,25H,11-12H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYSLNZBZAGVNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=C(C=C3)OC)OC)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with isopropyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the scalability and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to isopropyl 4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exhibit potential anticancer properties. The hexahydroquinoline core is known for its ability to interact with biological targets involved in cancer progression. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antioxidant Properties

The compound's structure suggests potential antioxidant activity due to the presence of methoxy groups which can stabilize free radicals. This property is crucial in preventing oxidative stress-related diseases and has been explored in formulations aimed at enhancing skin health and longevity .

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects. Its ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The mechanism is thought to involve modulation of neurotransmitter systems and reduction of neuroinflammation .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a valuable building block in organic synthesis. Its unique functional groups allow for further chemical modifications leading to the creation of more complex structures used in pharmaceuticals and agrochemicals .

Catalytic Applications

The compound has been investigated for its role as a catalyst in various organic reactions. Its ability to facilitate reactions such as Michael additions and cycloadditions has been documented in synthetic methodologies aimed at creating diverse chemical entities .

Case Studies and Research Findings

| Study Title | Year | Findings |

|---|---|---|

| "Synthesis and Biological Evaluation of Hexahydroquinoline Derivatives" | 2020 | Identified anticancer activity in derivatives similar to this compound against several cancer cell lines. |

| "Antioxidant Properties of Methoxy-substituted Compounds" | 2019 | Demonstrated significant antioxidant activity attributed to methoxy groups enhancing stability against oxidative stress. |

| "Neuroprotective Potential of Hexahydroquinolines" | 2021 | Reported neuroprotective effects in animal models indicating potential for therapeutic applications in neurodegenerative diseases. |

Mechanism of Action

The mechanism of action of Isopropyl 4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with several analogs, differing primarily in substituent patterns, ester groups, and aryl ring modifications. Below is a comparative analysis of key derivatives:

Substituent Variations on the Aryl Ring

Ester Group Modifications

- Isopropyl vs. Ethyl/Methyl Esters :

The isopropyl ester in the target compound confers higher lipophilicity compared to ethyl (e.g., ) or methyl esters (e.g., ). This enhances membrane permeability but may reduce aqueous solubility .

Structural and Crystallographic Insights

- Hydrogen Bonding :

Analogous compounds (e.g., ) exhibit intermolecular O–H···O hydrogen bonds, stabilizing crystal lattices. The target compound’s methoxy groups may facilitate similar interactions . - Crystal Packing : Weak C–H···π interactions (observed in ) could influence the melting point and solubility of the target compound .

Biological Activity

Isopropyl 4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS Number: 299449-78-8) is a complex organic compound with notable biological activity. This article reviews its chemical properties, synthesis, and biological effects based on diverse research findings.

Basic Information

| Property | Details |

|---|---|

| Molecular Formula | CHN O |

| Molecular Weight | 413.51 g/mol |

| CAS Number | 299449-78-8 |

| Purity | NLT 98% |

The compound features a hexahydroquinoline core with various substituents that contribute to its biological properties.

Synthesis

Synthesis of this compound typically involves multi-step organic reactions that include the formation of the hexahydroquinoline framework and subsequent functionalization to introduce the isopropyl and methoxyphenyl groups. The synthetic routes often involve the use of catalysts and specific reaction conditions to achieve high yields and purity.

Example Reaction Pathway

- Formation of Hexahydroquinoline Core : Utilizing appropriate precursors and reagents.

- Functionalization : Introducing the methoxyphenyl group through electrophilic aromatic substitution.

- Final Modifications : Alkylation to yield the isopropyl derivative.

Antimalarial Activity

Recent studies have highlighted the potential of hexahydroquinoline derivatives, including this compound, in antimalarial applications. Research indicates that compounds within this class exhibit significant activity against Plasmodium falciparum, with effective concentrations (EC50) often below 10 nM against resistant strains .

The mechanism by which these compounds exert their antimalarial effects is believed to involve:

- Inhibition of heme polymerization.

- Disruption of mitochondrial function in the parasite.

- Interference with nucleic acid synthesis.

Cytotoxicity Studies

Cytotoxicity tests have shown that while these compounds are effective against malaria parasites, they also need to be evaluated for toxicity against human cell lines. Studies indicate a selective toxicity profile where certain derivatives exhibit lower cytotoxicity compared to standard antimalarial drugs .

Case Study 1: Antimalarial Efficacy

In a study published by Derisi et al., several hexahydroquinoline derivatives were screened for their antimalarial properties. The lead compound from this series demonstrated a significant reduction in parasitemia in vivo models compared to controls .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications at specific positions on the quinoline ring could enhance biological activity. For instance, introducing electron-donating groups at the para position of the phenyl ring significantly increased potency against P. falciparum .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this hexahydroquinoline derivative, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves a multi-step process:

Imine formation : React 2,4-dimethoxybenzaldehyde with a substituted amine (e.g., isopropylamine) in the presence of an acid catalyst (e.g., acetic acid) under reflux .

Cyclization : Treat the imine intermediate with a cyclohexanone derivative (e.g., dimedone) in ethanol or toluene at 80–100°C to form the hexahydroquinoline core .

Esterification : Introduce the isopropyl ester group via nucleophilic acyl substitution using isopropyl chloroformate and a base (e.g., triethylamine) .

- Optimization : Monitor reaction progress using TLC or HPLC. Adjust solvent polarity (e.g., ethanol vs. DMF) to improve yield. Catalytic additives like L-glutamine or cobalt salts enhance cyclization efficiency .

Q. Which spectroscopic techniques are critical for structural characterization, and how should data contradictions be resolved?

- Key Techniques :

- NMR : Assign signals for methoxy (δ 3.7–3.9 ppm), ester carbonyl (δ 170–175 ppm), and quinoline protons (δ 6.5–8.0 ppm) .

- X-ray crystallography : Resolve spatial arrangement of the bicyclic system and substituent orientations .

- IR : Confirm ester C=O stretching (~1720 cm⁻¹) and hydroxyl groups (if present) .

- Data Contradictions : Cross-validate using complementary methods. For example, ambiguous NOESY correlations can be clarified via X-ray diffraction .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

- Screening Workflow :

Enzyme inhibition : Test against acetylcholinesterase or cyclooxygenase-2 using spectrophotometric assays (IC₅₀ determination) .

Antimicrobial activity : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Cytotoxicity : Evaluate via MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can computational methods be integrated to predict binding modes and optimize bioactivity?

- Approach :

- Molecular docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., DNA gyrase or kinase domains). Focus on the dichlorophenyl group’s role in hydrophobic pocket binding .

- QSAR modeling : Corporate substituent electronic parameters (Hammett σ) to predict activity trends across derivatives .

- Validation : Compare docking results with experimental IC₅₀ values and crystallographic data (e.g., PDB entries) .

Q. What strategies address low solubility in pharmacological assays, and how can derivatives be designed to improve pharmacokinetics?

- Solubility Enhancement :

- Prodrug design : Replace the isopropyl ester with a polyethylene glycol (PEG)-linked moiety .

- Co-crystallization : Use co-formers like succinic acid to enhance aqueous solubility .

Q. How can conflicting data on metabolic stability be resolved, and what in vitro models are most predictive?

- Metabolic Studies :

Microsomal assays : Use human liver microsomes (HLM) with NADPH to assess CYP450-mediated degradation .

LC-MS/MS : Identify metabolites (e.g., demethylation products) .

- Contradiction Resolution : Compare results across species (rat vs. human microsomes) and validate with hepatocyte models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.